

A Technical Guide to the Spectroscopic Characterization of 7-Hydroxycoumarin Sulfate

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Compound of Interest

Compound Name: 7-Hydroxy coumarin sulfate

CAS No.: 1135316-80-1

Cat. No.: B1264762

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Introduction

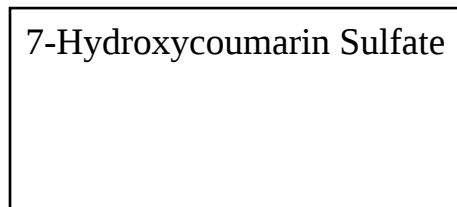
7-Hydroxycoumarin, also known as umbelliferone, is a natural product found in many plants of the Apiaceae family. It exhibits a range of biological activities and is a key precursor in the synthesis of various pharmaceuticals and agrochemicals. In biological systems, 7-hydroxycoumarin undergoes phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. 7-Hydroxycoumarin sulfate is the major metabolite, and its characterization is crucial for understanding the pharmacokinetics and toxicology of the parent compound. This guide provides an in-depth analysis of the spectroscopic data for 7-Hydroxycoumarin sulfate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental spectra for this specific metabolite are not readily available in the public domain, this guide will present a detailed, predicted analysis based on established principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of 7-Hydroxycoumarin sulfate features a coumarin core with a sulfate group attached at the 7-position. This modification significantly alters the electronic properties and,

consequently, the spectroscopic signature of the molecule compared to its parent, 7-hydroxycoumarin.

Diagram: Molecular Structure of 7-Hydroxycoumarin Sulfate



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Caption: The chemical structure of 7-Hydroxycoumarin sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Hydroxycoumarin sulfate, ^1H and ^{13}C NMR are invaluable for confirming the identity and purity of the compound.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 7-Hydroxycoumarin sulfate is expected to show distinct signals for each of the aromatic and vinylic protons. The sulfation at the 7-position will induce noticeable shifts in the resonances of the protons on the aromatic ring compared to the parent compound.

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 6.3	d	~ 9.5
H-4	~ 7.8	d	~ 9.5
H-5	~ 7.6	d	~ 8.5
H-6	~ 7.1	dd	~ 8.5, 2.5
H-8	~ 7.0	d	~ 2.5

Interpretation of the ^1H NMR Spectrum

- H-3 and H-4: These protons on the α,β -unsaturated lactone ring are expected to appear as doublets with a large coupling constant, characteristic of their cis-relationship. H-4 will be downfield due to its proximity to the carbonyl group.
- H-5, H-6, and H-8: These aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The sulfate group at C-7 is an electron-withdrawing group, which will deshield the ortho (H-6 and H-8) and para (no proton) positions. The exact chemical shifts are influenced by both inductive and resonance effects. The expected downfield shift of H-5, H-6, and H-8 compared to 7-hydroxycoumarin is a key indicator of sulfation at the 7-position.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~ 160
C-3	~ 113
C-4	~ 144
C-4a	~ 118
C-5	~ 128
C-6	~ 115
C-7	~ 150
C-8	~ 105
C-8a	~ 155

Interpretation of the ^{13}C NMR Spectrum

- C-2 (Carbonyl Carbon): The lactone carbonyl carbon is expected to be the most downfield signal in the spectrum.
- C-7: The carbon bearing the sulfate group will be significantly deshielded and appear at a lower field compared to the hydroxyl-bearing carbon in the parent compound. This downfield shift is a primary indicator of successful sulfation.
- Other Aromatic and Vinylic Carbons: The chemical shifts of the other carbons in the coumarin ring system are assigned based on established data for coumarin derivatives and the expected electronic effects of the sulfate group.

Experimental Protocol: NMR Spectroscopy

Sample Preparation

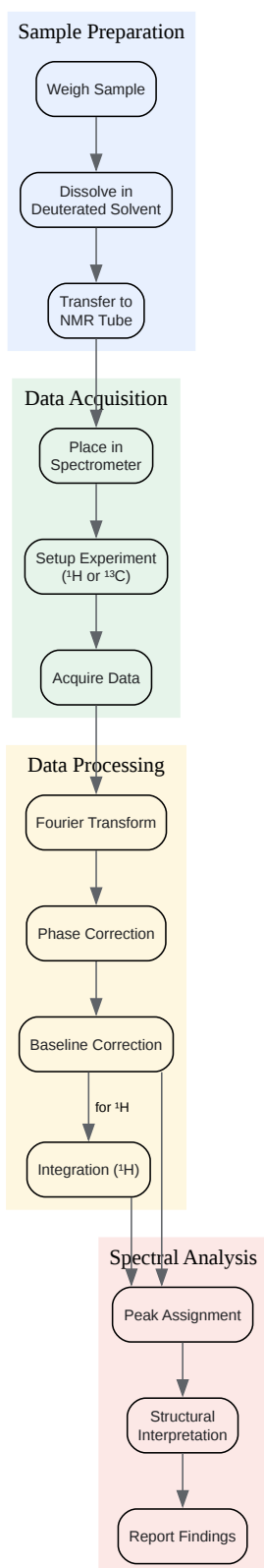
- Weigh approximately 5-10 mg of 7-Hydroxycoumarin sulfate.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O). The choice of solvent is critical as residual solvent signals can interfere with the spectrum.

- Transfer the solution to a 5 mm NMR tube.

Data Acquisition

- The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
- For ^1H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer acquisition time are necessary.

Diagram: NMR Workflow



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Caption: A typical workflow for NMR analysis of small molecules.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and can be used to determine the functional groups present in a molecule. The IR spectrum of 7-Hydroxycoumarin sulfate will be dominated by absorptions from the sulfate group and the coumarin core.

Predicted IR Data

Functional Group	Predicted Absorption Range (cm ⁻¹)
S=O (asymmetric stretch)	~ 1250 - 1280
S=O (symmetric stretch)	~ 1060 - 1080
C=O (lactone)	~ 1720 - 1740
C=C (aromatic)	~ 1600 - 1620
C-O-S	~ 800 - 850

Interpretation of the IR Spectrum

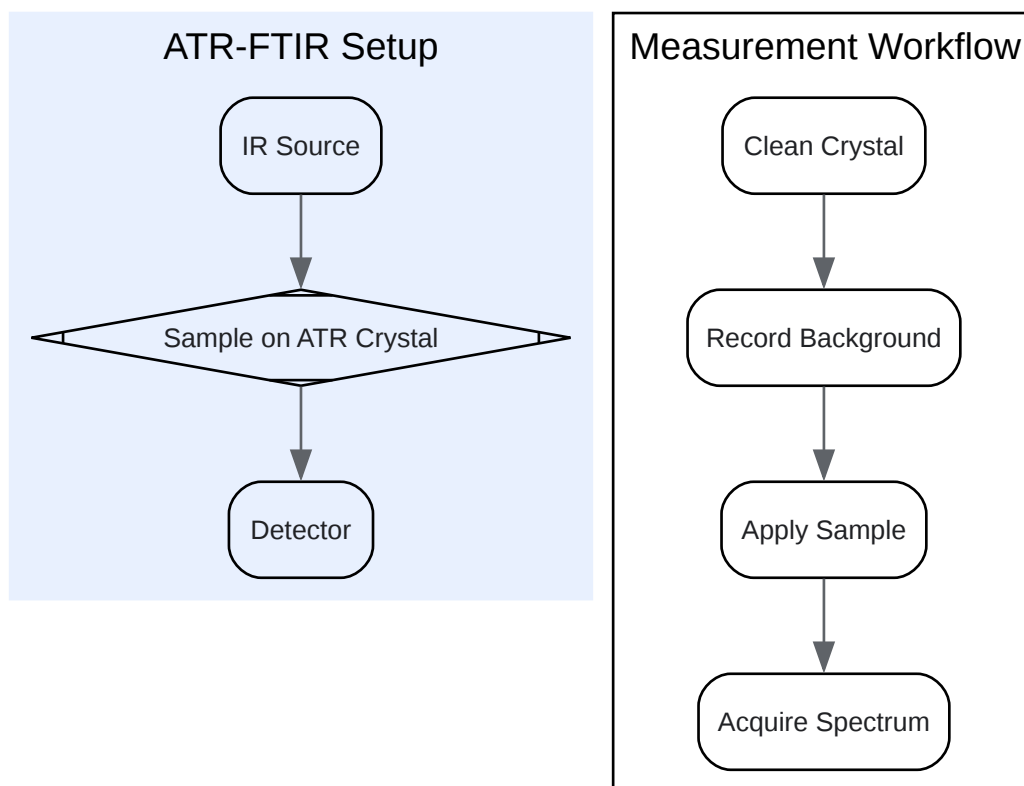
- Sulfate Group:** The most characteristic feature in the IR spectrum of 7-Hydroxycoumarin sulfate will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfate group.^[1] The presence of these strong bands is a definitive indicator of the sulfate moiety.
- Lactone Carbonyl:** The C=O stretch of the α,β -unsaturated lactone will appear as a strong band in the region of 1720-1740 cm⁻¹. Conjugation with the double bond and the aromatic ring slightly lowers its frequency compared to a saturated ester.
- Aromatic C=C:** The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in the 1600-1620 cm⁻¹ region.
- C-O-S Linkage:** The stretching vibration of the C-O-S linkage is expected to appear in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

- **Instrument Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid 7-Hydroxycoumarin sulfate powder onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal surface.
- **Data Collection:** Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly.

Diagram: ATR-FTIR Experimental Setup



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Caption: Simplified workflow for ATR-FTIR spectroscopy.

Conclusion

The spectroscopic characterization of 7-Hydroxycoumarin sulfate by NMR and IR provides a comprehensive understanding of its molecular structure. The key spectral features that confirm the identity of this metabolite are the downfield shifts of the aromatic protons and the C-7 carbon in the NMR spectra, and the strong S=O stretching vibrations in the IR spectrum. The detailed protocols and interpretative guidance provided in this technical guide serve as a valuable resource for researchers in drug metabolism, toxicology, and related fields.

References

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- Kharma, F., et al. (2021). FTIR spectra showing the region for sulfate absorption bands in... ResearchGate. Available at: [\[Link\]](#)

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